molecular formula C16H13BrOS B15244072 4-[3-(4-Bromophenyl)-3-oxopropyl]thiobenzaldehyde

4-[3-(4-Bromophenyl)-3-oxopropyl]thiobenzaldehyde

Cat. No.: B15244072
M. Wt: 333.2 g/mol
InChI Key: CMRJROQSKNXHHR-UHFFFAOYSA-N
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Description

4-[3-(4-Bromophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that features a bromophenyl group, a thiobenzaldehyde moiety, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Bromophenyl)-3-oxopropyl]thiobenzaldehyde typically involves the reaction of 4-bromobenzaldehyde with thiobenzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Bromophenyl)-3-oxopropyl]thiobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[3-(4-Bromophenyl)-3-oxopropyl]thiobenzaldehyde has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the synthesis of materials with specific properties, such as liquid crystals and polymers.

Mechanism of Action

The mechanism by which 4-[3-(4-Bromophenyl)-3-oxopropyl]thiobenzaldehyde exerts its effects involves interactions with various molecular targets. The bromophenyl group can interact with biological receptors, while the thiobenzaldehyde moiety can form covalent bonds with nucleophilic sites in proteins or enzymes. These interactions can modulate biological pathways and lead to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(4-Bromophenyl)-3-oxopropyl]thiobenzaldehyde is unique due to its combination of a bromophenyl group, a thiobenzaldehyde moiety, and a ketone functional group. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C16H13BrOS

Molecular Weight

333.2 g/mol

IUPAC Name

4-[3-(4-bromophenyl)-3-oxopropyl]thiobenzaldehyde

InChI

InChI=1S/C16H13BrOS/c17-15-8-6-14(7-9-15)16(18)10-5-12-1-3-13(11-19)4-2-12/h1-4,6-9,11H,5,10H2

InChI Key

CMRJROQSKNXHHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)Br)C=S

Origin of Product

United States

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